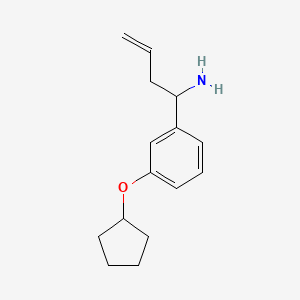

1-(3-Cyclopentyloxyphenyl)but-3-enylamine

Description

Properties

Molecular Formula |

C15H21NO |

|---|---|

Molecular Weight |

231.33 g/mol |

IUPAC Name |

1-(3-cyclopentyloxyphenyl)but-3-en-1-amine |

InChI |

InChI=1S/C15H21NO/c1-2-6-15(16)12-7-5-10-14(11-12)17-13-8-3-4-9-13/h2,5,7,10-11,13,15H,1,3-4,6,8-9,16H2 |

InChI Key |

UVIJLKYLAQKBKE-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC(C1=CC(=CC=C1)OC2CCCC2)N |

Origin of Product |

United States |

Preparation Methods

General Strategy for Preparation of 1-(3-Cyclopentyloxyphenyl)but-3-enylamine

The synthesis of this compound generally follows a two-step approach:

- Step 1: Introduction of the cyclopentyloxy group onto the phenyl ring, typically via nucleophilic aromatic substitution or etherification reactions.

- Step 2: Formation of the but-3-enylamine side chain through carbon-nitrogen bond formation, often by alkylation of an amine or reduction of an intermediate precursor.

This approach aligns with common amine preparation techniques where a nitrogen nucleophile reacts with a carbon electrophile to form the C–N bond, followed by purification steps to isolate the primary amine product.

Preparation of the Cyclopentyloxyphenyl Intermediate

The 3-cyclopentyloxy substitution on the phenyl ring is commonly achieved by:

- Etherification Reaction: Reacting 3-hydroxyphenyl derivatives with cyclopentyl halides or cyclopentanol under acidic or basic catalysis to form the ether bond.

- Catalysts and Solvents: Typical conditions involve the use of bases such as potassium carbonate or sodium hydride in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate nucleophilic substitution.

This step must ensure regioselectivity to place the cyclopentyloxy group specifically at the 3-position of the phenyl ring.

Formation of the But-3-enylamine Side Chain

The but-3-enylamine moiety can be introduced through several synthetic routes:

- Alkylation of Ammonia or Primary Amines: Direct alkylation using but-3-enyl halides (e.g., but-3-enyl bromide) with ammonia or a protected amine under controlled conditions to avoid over-alkylation.

- Reductive Amination: Starting from 3-cyclopentyloxybenzaldehyde derivatives, condensation with allylamine or related amines followed by reduction yields the desired amine.

- Multicomponent Reactions: Recent advances describe bismuth-promoted multicomponent syntheses for related amine compounds, where microwave heating and triethylamine are used to accelerate the reaction and improve yields.

Representative Synthetic Procedure (Hypothetical)

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| 1 | 3-Hydroxyphenyl + cyclopentyl bromide, K2CO3, DMF, 80°C | Formation of 3-cyclopentyloxyphenyl intermediate |

| 2 | 3-Cyclopentyloxyphenyl + but-3-enyl bromide, NH3, EtOH, reflux | Alkylation to form this compound |

| 3 | Purification by recrystallization or chromatography | Isolated pure amine product |

Analytical and Purification Techniques

- Purification: Column chromatography or recrystallization from ethanol or acetonitrile is commonly employed to achieve high purity.

- Characterization: NMR spectroscopy (1H and 13C), IR spectroscopy, and mass spectrometry confirm the structure and purity.

- Yields: Depending on conditions, yields typically range from moderate to high (50-90%), with microwave-assisted methods improving reaction efficiency and time.

Research Findings and Optimization Notes

- The use of microwave irradiation in the presence of bismuth nitrate and triethylamine has been shown to significantly reduce reaction times and improve yields for amine syntheses related to aromatic systems.

- Careful control of stoichiometry and temperature is critical to prevent side reactions such as over-alkylation or polymerization of the but-3-enyl moiety.

- Solvent choice impacts the regioselectivity and reaction rate; polar aprotic solvents like DMF or acetonitrile are preferred.

- The cyclopentyloxy substituent's steric and electronic effects may influence the reactivity of the phenyl ring during alkylation steps, requiring optimization of reaction parameters.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Etherification of 3-hydroxyphenyl | Cyclopentyl bromide, K2CO3, DMF, 80°C | Regioselective, straightforward | Requires careful control of conditions |

| Alkylation with but-3-enyl halide | But-3-enyl bromide, NH3, EtOH, reflux | Direct formation of amine side chain | Risk of over-alkylation |

| Reductive amination | Aldehyde + allylamine, reducing agent | High selectivity | Multi-step, requires reduction step |

| Bismuth-promoted multicomponent synthesis | Bi(NO3)3·5H2O, triethylamine, microwave, 125°C | Rapid, high yields, mild conditions | Requires specialized equipment |

Chemical Reactions Analysis

1-(3-Cyclopentyloxyphenyl)but-3-enylamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the amine group, using reagents like alkyl halides or acyl chlorides to form substituted amine derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(3-Cyclopentyloxyphenyl)but-3-enylamine has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on biological pathways.

Mechanism of Action

The mechanism of action of 1-(3-Cyclopentyloxyphenyl)but-3-enylamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Compounds from :

3-Amino-1-phenylbutane (CAS 22148-77-2): Features a saturated butyl chain with an amine group at position 3. Lacks the cyclopentyloxy substituent and unsaturated bond present in the target compound. Similar applications as a pharmaceutical intermediate but may exhibit different pharmacokinetics due to reduced lipophilicity .

4-Phenylbutan-2-amine (CAS 22374-89-6): Amine group at position 2 of the butyl chain.

α-Methylbenzenepropanamine (CAS 643-93-6):

- Contains a methyl branch on the propane chain, enhancing metabolic stability but reducing conformational flexibility compared to the unsaturated butenyl chain .

Substituent Variations

Cyclopentyloxy Group vs. Other Substituents:

- 3-Chlorophenol (CAS 108-43-0, ): A phenolic compound with a chloro substituent. The electron-withdrawing chlorine atom contrasts with the electron-donating cyclopentyloxy group, affecting solubility and reactivity .

- 3-Fluoro-4-nitrophenol (CAS 394-41-2, ): Dual substituents (fluoro and nitro) create strong electronic effects, unlike the single cyclopentyloxy group, which primarily contributes steric hindrance .

Amine Chain Modifications

Unsaturated vs. Saturated Chains:

Data Table: Comparative Analysis of Structural Features

Research Findings and Implications

- Lipophilicity: The cyclopentyloxy group in the target compound likely increases membrane permeability compared to unsubstituted phenylalkylamines (e.g., 3-amino-1-phenylbutane) .

- Reactivity : The unsaturated butenyl chain may participate in Michael addition reactions, a feature absent in saturated analogs .

- Biological Interactions : Steric bulk from the cyclopentyloxy group could hinder binding to compact active sites, contrasting with smaller substituents like chloro or methyl .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.